Methyl 2-amino-5-(benzyloxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBJUJYWPIQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-(benzyloxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-amino-5-hydroxybenzoate with (bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(benzyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Conversion to benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 2-amino-5-(benzyloxy)benzoic acid.
Scientific Research Applications
Methyl 2-amino-5-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(benzyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyloxy Benzoates
Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate (CAS 1467213-12-2)
- Structure : Replaces the benzyloxy group with a tetrahydrofuran-3-yloxy moiety.
- Molecular weight: 237.26 g/mol; purity: 98% .
- Applications : Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity.
Benzyl 2-(benzyloxy)-5-bromobenzoate (CAS 850350-09-3)
- Structure : Bromine atom at the 5-position and a benzyl ester group.
- Properties : The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing biaryl derivatives. Higher molecular weight (437.31 g/mol) due to the bromine and additional benzyl group .
Methyl 5-acetyl-2-(benzyloxy)benzoate
- Structure: Acetyl group at the 5-position instead of an amino group.
- Properties: The electron-withdrawing acetyl group reduces basicity compared to the amino analog. Used in ketone-based conjugation reactions .
Amino-Substituted Benzoates with Varied Functional Groups
Methyl 2-Amino-5-(methylsulfonyl)benzoate (CAS 90610-65-4)
- Structure : Methylsulfonyl group at the 5-position.
- Properties : Strong electron-withdrawing sulfonyl group results in a low predicted pKa (0.87) and high thermal stability (boiling point: 440.8°C). Molecular weight: 229.25 g/mol .
- Applications: Potential use in sulfonamide drug development due to its reactivity.
Methyl (E/Z)-2-amino-5-(trifluoromethyl acrylate)benzoate (E-3y and Z-3y)
- Structure : Trifluoromethyl acrylate group at the 5-position; exists as E/Z isomers (63:37 ratio).
- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity. Synthesized via Pd-catalyzed coupling, yielding 81% combined isomer yield .
- Applications : Fluorinated analogs are critical in agrochemical and pharmaceutical research.
Benzoates with Alternative Ester Groups
Methyl 2-Chloro-5-formylbenzoate
- Structure : Chloro and formyl substituents at the 2- and 5-positions.
- Properties : The formyl group facilitates nucleophilic additions, while the chloro group stabilizes the aromatic ring. Used as a precursor in heterocyclic synthesis .
Methyl 2-methoxy-5-nitrobenzoate
Data Table: Key Properties of Selected Compounds
Biological Activity
Methyl 2-amino-5-(benzyloxy)benzoate, also known as Benzyl 2-amino-5-(benzyloxy)benzoate, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an amino group at the 2-position and a benzyloxy group at the 5-position of the benzoate framework. This unique arrangement contributes to its chemical reactivity and biological properties.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.
- Lipophilicity : The benzyloxy group increases membrane permeability, facilitating cellular uptake.
- Enzyme Modulation : The compound can modulate enzyme activity, influencing metabolic pathways and cellular responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, potentially useful in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
Case Studies and Experimental Results
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant antibacterial activity against multiple strains of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
-
Anti-inflammatory Effects :
- In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory properties.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| Methyl 2-amino-4,5-dimethoxybenzoate | Low | Moderate | Moderate |
| Methyl 2-amino-4,5-bis(phenylmethoxy)benzoate | High | Low | Low |
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-5-(benzyloxy)benzoate, and how is its purity validated?
- Methodological Answer : The synthesis typically involves benzylation of methyl 2-amino-5-hydroxybenzoate using benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is carried out in polar aprotic solvents like DMF or acetone under reflux conditions (60–80°C) for 6–12 hours . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted starting materials. Purity is validated using ¹H NMR (e.g., characteristic NH₂ proton signals at δ 4.42 ppm) and HPLC (≥95% purity threshold) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Key parameters include bond lengths (e.g., C–O = 1.36 Å, C–N = 1.45 Å) and torsion angles between the benzyloxy and amino groups . ¹³C NMR resolves the carbonyl signal (δ 167 ppm) and aromatic carbons, while FTIR identifies functional groups (N–H stretch at ~3400 cm⁻¹, ester C=O at 1720 cm⁻¹) .
Q. What distinguishes this compound from structurally similar analogs?
- Methodological Answer : A comparative analysis using structure-activity relationship (SAR) tables highlights its uniqueness:
| Compound | Key Differences | Reactivity |
|---|---|---|
| Methyl 5-amino-2-hydroxybenzoate | Lacks benzyloxy group | Reduced electrophilicity |
| Methyl 5-nitro-2-(benzyloxy)benzoate | Nitro group replaces amino | Alters nucleophilic substitution pathways |
| The amino-benzyloxy combination in this compound enables dual reactivity (e.g., hydrogen bonding and electrophilic substitution), critical for drug intermediate synthesis . |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
- Methodological Answer : Ultrasound-assisted synthesis reduces reaction time from 12 hours to 4 hours by enhancing mass transfer. Key parameters include:
- Solvent: DMF (dielectric constant ε = 37) for improved dipole interactions.
- Catalyst: K₂CO₃ (2.5 equiv) to deprotonate the hydroxyl group efficiently.
- Temperature: 50°C (lower than traditional reflux) to minimize side reactions.
Yield improvements (from 65% to 85%) are quantified via GC-MS and HPLC . Contradictions in solvent selection (e.g., acetone vs. DMF) require empirical testing to balance cost and efficiency .
Q. What intramolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer : SC-XRD analysis reveals an intramolecular N–H∙∙∙O hydrogen bond (distance = 2.035 Å) between the amino group and ester carbonyl, which reduces conformational flexibility. Intermolecular van der Waals interactions between benzyl rings (3.8 Å spacing) contribute to lattice stability. Hirshfeld surface analysis quantifies contact contributions: H∙∙∙H (62%), C∙∙∙H (18%) . These interactions guide co-crystal design for improved solubility .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gap = 4.8 eV), indicating moderate electrophilicity. Molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) predicts binding affinity (ΔG = -8.2 kcal/mol) by simulating hydrogen bonds with Ser530 and hydrophobic interactions with Val348. Validation via in vitro assays (IC₅₀ = 12 µM) confirms anti-inflammatory potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
